molecular formula C17H15N3O2S2 B10936525 N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10936525
M. Wt: 357.5 g/mol
InChI Key: QXCQTRIWFRLXNP-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a methoxyphenyl group, a thienyl-pyrimidinyl moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Methoxyphenyl Intermediate: Starting with 2-methoxyphenol, various functionalization reactions such as nitration, reduction, and acylation can be employed to introduce the desired substituents.

    Synthesis of the Thienyl-Pyrimidinyl Moiety: This can be achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors.

    Coupling Reactions: The final step involves coupling the methoxyphenyl intermediate with the thienyl-pyrimidinyl moiety using sulfanylacetamide as a linker. This step may require the use of coupling reagents such as EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N1-(2-METHOXYPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHOXYPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

    N~1~-(2-HYDROXYPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of N1-(2-METHOXYPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group, thienyl-pyrimidinyl moiety, and sulfanylacetamide linkage can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-6-3-2-5-12(14)19-16(21)11-24-17-18-9-8-13(20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,19,21)

InChI Key

QXCQTRIWFRLXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=CS3

Origin of Product

United States

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